(5-Amino-6-chloropyridin-3-yl)boronic acid
Overview
Description
(5-Amino-6-chloropyridin-3-yl)boronic acid is an organic compound with the molecular formula C5H6BClN2O2. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents. This compound is notable for its use in various chemical reactions and its applications in scientific research .
Mechanism of Action
Target of Action
The primary target of (5-Amino-6-chloropyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds . The compound’s action is crucial for the success of the SM coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, play a significant role in the compound’s action . Furthermore, the compound is generally environmentally benign, suggesting that it may have minimal impact on the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-6-chloropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-6-chloropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(5-Amino-6-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-6-bromopyridin-3-yl)boronic acid
- (5-Amino-6-fluoropyridin-3-yl)boronic acid
- (5-Amino-6-iodopyridin-3-yl)boronic acid
Uniqueness
(5-Amino-6-chloropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and chloro groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
(5-Amino-6-chloropyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and versatile reactivity. This article delves into its biological activities, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula CHBClNO. It is characterized by the presence of an amino group, a chloro substituent, and a boronic acid functional group, which together contribute to its reactivity and biological activity. The compound is typically a white to pale yellow solid, with solubility in organic solvents being higher than in water.
The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , a key reaction in organic synthesis that forms carbon-carbon bonds. This reaction is facilitated through a process known as transmetalation , where the boron atom interacts with palladium catalysts to enable the coupling of aryl halides with boronic acids .
Biochemical Pathways
Research indicates that this compound can influence various biochemical pathways, particularly in the context of drug development. Its boronic acid moiety allows it to interact with biological targets, including enzymes involved in cancer progression and antibiotic resistance .
Anticancer Activity
Studies have shown that compounds containing boronic acids exhibit promising anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. In vitro studies suggest that such compounds can effectively induce apoptosis in various cancer cell lines .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Its ability to inhibit class C β-lactamases, which are enzymes responsible for antibiotic resistance, highlights its potential as a novel antibacterial agent. The compound's interaction with serine residues in these enzymes allows it to act as a reversible inhibitor, providing a pathway for overcoming resistance mechanisms in pathogenic bacteria .
Antiviral Activity
Preliminary research indicates that boronic acids can also exhibit antiviral properties. For example, certain derivatives have shown efficacy against HIV by inhibiting viral replication through interactions with viral proteins. Such findings suggest that this compound could be further investigated for its potential use in antiviral therapies .
Research Applications
This compound serves as an important building block in synthetic organic chemistry. Its applications extend beyond basic research into practical uses in drug development and industrial processes:
- Medicinal Chemistry : Utilized as a scaffold for developing new therapeutic agents targeting various diseases.
- Chemical Synthesis : Acts as a reagent in cross-coupling reactions to create complex organic molecules.
- Enzyme Probes : Employed as a probe for studying enzyme kinetics and mechanisms due to its ability to form reversible covalent bonds with active site residues .
Comparison with Similar Compounds
The table below summarizes the biological activities of this compound compared to other related boronic acids:
Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |
---|---|---|---|
This compound | Moderate | High | Potential |
(5-Amino-6-bromopyridin-3-yl)boronic acid | High | Moderate | Low |
(5-Amino-6-fluoropyridin-3-yl)boronic acid | Moderate | High | Moderate |
Properties
IUPAC Name |
(5-amino-6-chloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYFSZDCVYXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855767 | |
Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354697-94-1 | |
Record name | (5-Amino-6-chloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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